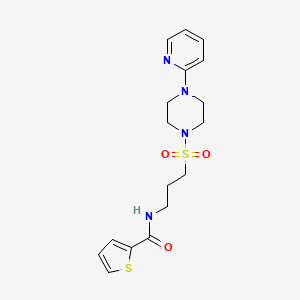

N-(3-((4-(吡啶-2-基)哌嗪-1-基)磺酰)丙基)噻吩-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule, likely used in the field of medicinal chemistry. It contains functional groups such as a piperazine ring and a thiophene ring, which are common in many pharmaceuticals .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is reacted. Without specific information, it’s difficult to predict its reactivity .科学研究应用

对映选择性催化剂开发: Wang 等人 (2006) 的一项研究展示了使用源自 l-哌嗪-2-羧酸的 N-甲酰胺作为高对映选择性路易斯碱性催化剂进行 N-芳基亚胺氢硅烷化反应,强调了芳基磺酰基对高对映选择性的重要性。

质子转移化合物中的氢键: Smith 等人 (2011) 的研究探索了 5-磺基水杨酸与各种脂肪族氮路易斯碱(包括哌嗪)的质子转移化合物的晶体结构和氢键模式。

抗精神病药物合成: Norman 等人 (1996) 的一项研究涉及合成 1192U90 的杂环类似物,并评估它们作为潜在抗精神病药物,评估它们对多巴胺和血清素受体的体外结合。

杀虫剂合成: Soliman 等人 (2020) 合成了一系列具有生物活性的杂环化合物,包括那些含有磺酰胺类噻唑部分的化合物,并研究了它们对棉铃虫斜纹夜蛾的杀虫作用 (Soliman 等人,2020)。

晶体工程中的共晶和盐合成: Elacqua 等人 (2013) 应用晶体工程原理制备磺胺嘧啶和吡啶的有机共晶和盐,使用吡啶作为分子构建模块来破坏磺胺药晶体内的氢键二聚体 (Elacqua 等人,2013)。

抗菌剂合成: Matsumoto 和 Minami (1975) 描述了一系列吡啶并 (2,3-d) 嘧啶-6-羧酸及其衍生物的制备和抗菌活性,并指出了它们对革兰氏阴性菌(包括铜绿假单胞菌)的功效 (Matsumoto 和 Minami,1975)。

新型羧酰胺的抗癌活性: Szafrański 和 Sławiński (2015) 合成了一系列 4-取代-N-(苯甲酰氨基)-3-吡啶磺酰胺,并评估了它们的体外抗癌活性,指出了这些化合物在治疗白血病、结肠癌和黑色素瘤方面的潜力 (Szafrański 和 Sławiński,2015)。

吡啶衍生物的抗菌活性: Patel 和 Agravat (2009) 合成了一系列新的吡啶衍生物,并筛选了它们的抗菌活性,发现了显着的抗菌功效 (Patel 和 Agravat,2009)。

安全和危害

未来方向

作用机制

Target of Action

The primary targets of this compound are the Phenylalanine–tRNA ligase alpha and beta subunits . These enzymes play a crucial role in protein synthesis by attaching phenylalanine to its corresponding tRNA, which is then used in the ribosome to incorporate phenylalanine into growing peptide chains .

Mode of Action

The compound interacts with its targets, potentially inhibiting their function . This interaction could lead to a disruption in protein synthesis, affecting the growth and survival of the organism . .

Biochemical Pathways

The affected biochemical pathway is the protein synthesis pathway , specifically the process of tRNA aminoacylation . By inhibiting the Phenylalanine–tRNA ligase, the compound disrupts this pathway, potentially leading to a decrease in protein synthesis and thus affecting the growth and survival of the organism .

Result of Action

The result of the compound’s action is a potential decrease in protein synthesis, which could lead to a disruption in the growth and survival of the organism . .

属性

IUPAC Name |

N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S2/c22-17(15-5-3-13-25-15)19-8-4-14-26(23,24)21-11-9-20(10-12-21)16-6-1-2-7-18-16/h1-3,5-7,13H,4,8-12,14H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCVUQWIMAZZFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2783460.png)

![1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2783463.png)

![N-(benzo[d]thiazol-5-yl)-3-methylbenzamide](/img/structure/B2783464.png)

![2-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2783468.png)

![6-chloro-N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2783469.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylbenzyl)acetamide](/img/structure/B2783470.png)

amine hydrochloride](/img/structure/B2783471.png)